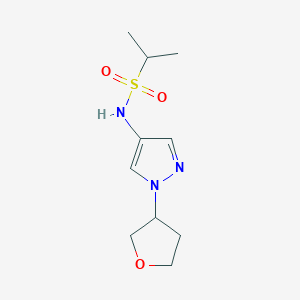
N-(1-(四氢呋喃-3-基)-1H-吡唑-4-基)丙烷-2-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide is a compound of significant interest in the field of medicinal chemistry.
科学研究应用
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide has been extensively studied for its applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Industry: Utilized in the development of pharmaceuticals and as a reagent in chemical synthesis.
作用机制
Target of Action
The primary target of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide, also known as PF-04958242, is the α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) receptor . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .
Mode of Action
PF-04958242 acts as a potent potentiator of the AMPA receptor . It enhances the activity of the receptor, improving key interactions with the human GluA2 ligand-binding domain . This interaction results in an increase in the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain .
Biochemical Pathways
The activation of AMPA receptors by PF-04958242 affects several biochemical pathways. Primarily, it enhances glutamatergic transmission, which is crucial for synaptic plasticity, a cellular mechanism for learning and memory .
Pharmacokinetics
These include O-dealkylation and tetrahydrofuran hydroxylation . A rat mass balance study showed incomplete recovery of administered radioactivity, indicating complex metabolism and clearance .
Result of Action
The potentiation of AMPA receptors by PF-04958242 can lead to enhanced synaptic transmission and improved cognitive function . It has been investigated for the treatment of cognitive impairment associated with schizophrenia .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide involves a multi-step process. One common method includes the nucleophilic substitution reaction where a tetrahydrofuran derivative is reacted with a pyrazole derivative under controlled conditions . The reaction typically requires a base such as sodium hydride and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound often involves optimization of the synthetic route to enhance yield and purity. This may include the use of high-performance liquid chromatography (HPLC) for purification and the application of automated synthesis techniques to scale up the production .
化学反应分析
Types of Reactions
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted sulfonamide derivatives .
相似化合物的比较
Similar Compounds
N-((3S,4S)-4-(4-(5-cyano-2-thienyl)phenoxy)tetrahydrofuran-3-yl)propane-2-sulfonamide: Another AMPA receptor potentiator with similar applications.
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)methanesulfonamide: A structurally related compound with slight variations in the sulfonamide group.
Uniqueness
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide is unique due to its specific structural configuration that allows for high potency and selectivity towards the AMPA receptor. This specificity enhances its therapeutic potential while minimizing off-target effects .
生物活性
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide is a synthetic compound that integrates a tetrahydrofuran ring, a pyrazole moiety, and a sulfonamide group. This unique structure suggests potential biological activities that have been the focus of recent research. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₇N₃O₃S
- Molecular Weight : 259.33 g/mol
- CAS Number : 1797020-97-3
The compound's structure allows it to interact with various biological targets, particularly enzymes, due to the presence of the sulfonamide group known for its enzyme inhibition capabilities.
1. Enzyme Inhibition
Sulfonamides are well-known for their ability to inhibit specific enzymes by mimicking substrate structures or transition states. N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide may exhibit similar properties, making it a candidate for further studies in enzyme inhibition .
3. Anti-inflammatory Effects
Pyrazole compounds have also been associated with anti-inflammatory activities. The mechanism typically involves inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). The sulfonamide group may enhance these effects by providing additional binding interactions within inflammatory pathways .
Case Study 1: Antifungal Activity
A study evaluated a series of pyrazole derivatives for antifungal activity against various phytopathogenic fungi. While specific data on N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide is not available, related compounds showed moderate to excellent antifungal properties. This suggests that further investigation into this compound's antifungal potential is warranted .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of pyrazole derivatives has highlighted how modifications in side chains can significantly impact biological activity. The inclusion of a tetrahydrofuran ring may influence solubility and bioavailability, which are critical factors in drug design .
Research Findings Summary Table
属性
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]propane-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S/c1-8(2)17(14,15)12-9-5-11-13(6-9)10-3-4-16-7-10/h5-6,8,10,12H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNNARNCOCZVAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CN(N=C1)C2CCOC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














